1-bromo-1h,1h,2h,2h-perfluorodecane

描述

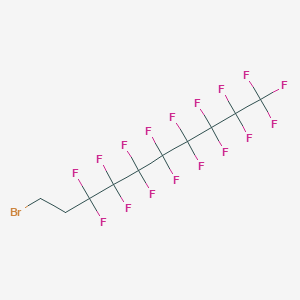

1-bromo-1h,1h,2h,2h-perfluorodecane is a highly fluorinated organic compound. It is characterized by the presence of a bromine atom and multiple fluorine atoms, making it a perfluorinated alkyl bromide. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, which make it valuable in various industrial and scientific applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-1h,1h,2h,2h-perfluorodecane typically involves the bromination of a perfluorinated decane precursor. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization to remove any impurities.

化学反应分析

Types of Reactions

1-bromo-1h,1h,2h,2h-perfluorodecane primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form the corresponding perfluorinated alkane.

Major Products

Nucleophilic Substitution: The major products include perfluorinated alcohols, nitriles, or amines, depending on the nucleophile used.

Reduction: The major product is the corresponding perfluorinated alkane.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₈H₄BrF₁₃

- Molecular Weight : 427.001 g/mol

- Density : 1.93 g/mL at 25 °C

- Boiling Point : 142 °C

- Melting Point : 6 °C

These properties contribute to the compound's stability and versatility in various applications.

Chemistry

1-Bromo-1H,1H,2H,2H-perfluorodecane is primarily used as a precursor in the synthesis of other fluorinated compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in fluorine chemistry studies. The bromine atom can be replaced by various nucleophiles, facilitating the creation of diverse chemical structures.

Biology

In biological research, this compound is utilized for developing fluorinated biomolecules. Its unique properties allow researchers to study the biological effects of fluorinated compounds, which can have implications for drug design and development.

Medicine

The compound is significant in the field of pharmaceuticals, particularly in the development of fluorinated drugs. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them ideal candidates for therapeutic applications.

Industry

In industrial applications, this compound is used in manufacturing fluorinated surfactants and coatings. Its hydrophobic nature makes it suitable for products requiring water and oil repellency.

Toxicological Profile

The toxicological effects of this compound have not been extensively studied; however, it is presumed to follow patterns observed in other perfluoroalkyl substances (PFAS).

- Acute Toxicity : Exposure to PFAS can lead to liver damage and immune system effects.

- Chronic Effects : Long-term exposure has been linked to developmental disorders and reproductive toxicity.

- Bioaccumulation : PFAS are known for their ability to accumulate in biological tissues over time due to their hydrophobic nature.

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological effects:

- Aquatic Toxicity : Laboratory studies indicate that PFAS can bioaccumulate in aquatic organisms.

- Degradation Pathways : Understanding degradation pathways is crucial for assessing environmental impact; some PFAS remain stable and pose long-term risks.

Case Study 1: Bioaccumulation in Aquatic Systems

A study on fish exposed to various PFAS demonstrated significant bioaccumulation patterns. Fish placed in controlled environments showed measurable increases in tissue concentrations over time. This study provides insight into how this compound may behave similarly in aquatic ecosystems.

作用机制

The mechanism of action of 1-bromo-1h,1h,2h,2h-perfluorodecane primarily involves its interaction with nucleophiles. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new carbon-nucleophile bonds. The compound’s high fluorine content also contributes to its stability and resistance to further chemical reactions.

相似化合物的比较

Similar Compounds

10-Bromo-1-decanol: This compound has a similar bromine substitution but lacks the extensive fluorination, resulting in different chemical properties and reactivity.

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol: This compound is similar in terms of fluorination but contains a thiol group instead of a bromine atom, leading to different reactivity and applications.

Uniqueness

1-bromo-1h,1h,2h,2h-perfluorodecane is unique due to its combination of extensive fluorination and the presence of a bromine atom. This combination imparts high thermal stability, resistance to chemical reactions, and unique reactivity patterns, making it valuable in various scientific and industrial applications.

生物活性

1-Bromo-1H,1H,2H,2H-perfluorodecane (C₁₀H₄BrF₁₇) is a fluorinated compound with potential applications in various biochemical and industrial processes. Its unique structure, characterized by a perfluorinated carbon chain and a bromine substituent, suggests significant biological interactions. This article reviews the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

This compound exhibits unique biochemical properties due to its fluorinated carbon chain. It interacts with enzymes and proteins, influencing their activity. For example, it can inhibit enzyme activity by binding to active sites, resulting in altered catalytic functions.

| Property | Value |

|---|---|

| Formula | C₁₀H₄BrF₁₇ |

| Boiling Point | 84°C (10 mmHg) |

| Density | 1.758 g/cm³ |

| MDL Number | MFCD04039296 |

| CAS Number | 21652-57-3 |

Cellular Effects

The compound has been shown to affect various cellular processes significantly. It can disrupt cell signaling pathways by interacting with membrane receptors, leading to altered cellular responses. Additionally, it influences gene expression by modulating transcription factors and other regulatory proteins.

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Inhibition : Binding to enzymes can inhibit their activity.

- Gene Regulation : Interaction with transcription factors can lead to changes in gene expression.

- Metabolic Interference : It may inhibit key metabolic enzymes affecting cellular metabolism.

Temporal and Dosage Effects

In laboratory settings, the effects of this compound can vary over time and with dosage:

- Temporal Effects : Prolonged exposure may lead to cumulative effects on cellular function and signaling pathways.

- Dosage Effects : Low doses may have minimal effects; however, higher doses can lead to significant alterations in metabolism and potential toxicity .

Metabolic Pathways

Research indicates that this compound interacts with various metabolic pathways. It can inhibit enzymes involved in fatty acid metabolism, which may alter lipid levels and energy production within cells.

Transport and Distribution

The transport of this compound within biological systems is facilitated by interactions with transporters and binding proteins. These interactions influence its localization within cells and tissues, affecting its biological activity.

Case Studies

Recent studies have highlighted the potential health impacts of exposure to fluorinated compounds like this compound:

- Animal Models : Research has shown that high doses can lead to liver toxicity and other organ-specific adverse effects .

- Human Studies : Epidemiological studies suggest associations between exposure to similar perfluorinated compounds and various health outcomes, including hormonal disruptions .

Table 2: Summary of Case Studies

| Study Type | Findings |

|---|---|

| Animal Studies | Liver toxicity observed at high doses |

| Epidemiological | Associations with hormonal disruptions |

属性

IUPAC Name |

10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF17/c11-2-1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)28/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWJQNJBBMHHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382003 | |

| Record name | 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21652-57-3 | |

| Record name | 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。